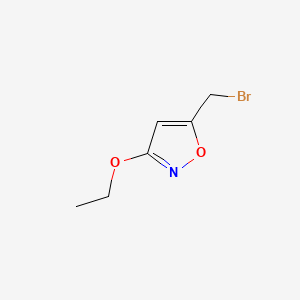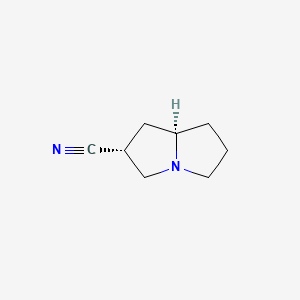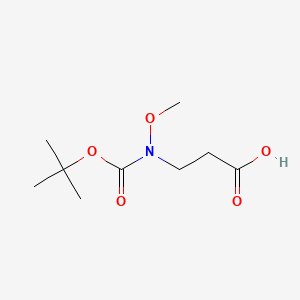![molecular formula C12H16N2 B575739 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE CAS No. 180802-86-2](/img/structure/B575739.png)
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE is a synthetic compound known for its unique structure and significant pharmacological properties. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. This compound has been studied for its potential use as an opioid analgesic due to its high affinity for the mu-opioid receptor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE involves several steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, which combines an aldehyde with an amine in the presence of an acid catalyst.
Cyclization: The next step is the cyclization of the intermediate to form the tetrahydroisoquinoline structure. This is typically achieved through a cyclization reaction using a strong base.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Final Amination:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly the mu-opioid receptor.
Medicine: Investigated for its potential as an analgesic in pain management.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its interaction with the mu-opioid receptor in the brain and spinal cord. By binding to this receptor, it activates a signaling pathway that reduces the transmission of pain signals in the nervous system. This leads to analgesia, sedation, and other opioid-like effects.
類似化合物との比較
Similar Compounds
Morphine: A natural opioid with a similar mechanism of action but different chemical structure.
Fentanyl: A synthetic opioid with a higher potency and different pharmacokinetic profile.
Methadone: A synthetic opioid used in pain management and opioid replacement therapy.
Uniqueness
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE is unique due to its specific structural features, which confer distinct pharmacological properties. Its high affinity for the mu-opioid receptor and potential for use as an analgesic make it a compound of interest in both research and clinical settings.
特性
IUPAC Name |
10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNEBHLQADPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3=CN=C(C=C3C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698121 |
Source


|
| Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180802-86-2 |
Source


|
| Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[4.2.0.02,5]octa-3,7-diene, 3-ethynyl-, (1alpha,2alpha,5alpha,6alpha)- (9CI)](/img/no-structure.png)
![Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-](/img/structure/B575661.png)

![1-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B575664.png)



![[1,2]Dioxeto[3,4-B]quinoxaline](/img/structure/B575677.png)

